1-Ethyl-1H-imidazo[4,5-c]quinolin-4-amine
Overview
Description
1-Ethyl-1H-imidazo[4,5-c]quinolin-4-amine is a synthetic organic compound with the molecular formula C12H12N4. It belongs to the class of imidazoquinolines, which are known for their diverse biological activities.
Preparation Methods
The synthesis of 1-Ethyl-1H-imidazo[4,5-c]quinolin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of 4-chloro-1-ethyl-1H-imidazo[4,5-c]quinoline with ammonia or an amine under suitable reaction conditions . Another approach is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde . Industrial production methods often optimize these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Ethyl-1H-imidazo[4,5-c]quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-1H-imidazo[4,5-c]quinolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied as an allosteric modulator of the human A3 adenosine receptor, which has implications in treating conditions like inflammation and cancer.
Immunology: The compound acts as a toll-like receptor 7 (TLR7) agonist, making it a potential adjuvant in vaccine formulations.
Biological Studies: It is used in research to understand the molecular mechanisms of receptor modulation and immune response activation.
Mechanism of Action
The mechanism of action of 1-Ethyl-1H-imidazo[4,5-c]quinolin-4-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-Ethyl-1H-imidazo[4,5-c]quinolin-4-amine can be compared with other imidazoquinoline derivatives:
Imiquimod: A well-known TLR7 agonist used in topical treatments for skin conditions.
1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine: Another derivative with similar biological activities.
The uniqueness of this compound lies in its specific structural modifications, which enhance its allosteric modulation properties and TLR7 agonistic activity .
Properties
IUPAC Name |
1-ethylimidazo[4,5-c]quinolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-2-16-7-14-10-11(16)8-5-3-4-6-9(8)15-12(10)13/h3-7H,2H2,1H3,(H2,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSYFLJHEAMUII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C3=CC=CC=C3N=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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